3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Overview
Description
ML 786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, which are part of the mitogen-activated protein kinase (MAPK) pathway. This compound has shown significant inhibitory activity against various Raf isoforms, including V600EΔB-Raf, wild-type B-Raf, and C-Raf, with IC50 values of 2.1, 4.2, and 2.5 nanomolar, respectively . Additionally, ML 786 dihydrochloride inhibits other kinases such as Abl-1, DDR2, EPHA2, KDR, and RET .
Mechanism of Action
- ML 786 dihydrochloride is a potent Raf kinase inhibitor . Specifically, it targets the B-Raf V600E mutant isoform, wild-type B-Raf, and C-Raf kinases.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
ML 786 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit wild-type B-Raf and C-Raf . It also inhibits Abl-1, DDR2, EPHA2, KDR, and RET tyrosine kinase activity . The IC50 values for V600EΔB-Raf, wt B-Raf, and C-Raf are 2.1, 4.2, and 2.5 nM respectively .
Cellular Effects
ML 786 dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits the kinase phosphorylation of extracellular signal-regulated kinase (ERK) in A375 cells . This inhibition of ERK formation can attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .
Molecular Mechanism
The molecular mechanism of action of ML 786 dihydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent Raf kinase inhibitor, inhibiting the activity of several kinases including B-Raf V600E, C-Raf, and wild-type B-Raf . This inhibition can lead to a decrease in ERK formation, which can in turn attenuate tumor growth .
Temporal Effects in Laboratory Settings
The effects of ML 786 dihydrochloride can change over time in laboratory settings. For instance, it has been found to strongly inhibit the Raf pathway in vivo following a 75 or 100 mg/kg oral dose
Dosage Effects in Animal Models
In animal models, the effects of ML 786 dihydrochloride can vary with different dosages. For example, it has been found to inhibit the subcutaneous A375 M xenografts in immunocompromised mice when administered at a dosage of 75 mg/kg
Metabolic Pathways
Given its role as a Raf kinase inhibitor, it likely interacts with enzymes or cofactors involved in the MAPK signal transduction pathway .
Preparation Methods
The synthesis of ML 786 dihydrochloride involves multiple steps, starting with the preparation of the core naphthyridinone structure. The synthetic route typically includes:
Step 1: Formation of the naphthyridinone core through a cyclization reaction.
Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
Step 3: Coupling of the naphthyridinone core with a benzamide derivative.
Step 4: Formation of the dihydrochloride salt through acid-base reaction.
Industrial production methods for ML 786 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ML 786 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the naphthyridinone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ML 786 dihydrochloride has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of Raf kinases in cellular processes.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Comparison with Similar Compounds
ML 786 dihydrochloride is unique due to its high potency and selectivity for Raf kinases. Similar compounds include:
Sorafenib: Another Raf kinase inhibitor with broader kinase inhibition profile.
Vemurafenib: Specifically targets the V600E mutant form of B-Raf.
Dabrafenib: Inhibits B-Raf and C-Raf with high selectivity.
Compared to these compounds, ML 786 dihydrochloride offers a more selective inhibition of Raf kinases, making it a valuable tool for studying specific kinase pathways and developing targeted therapies.
Properties
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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